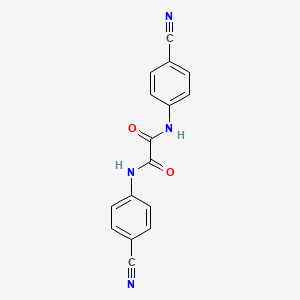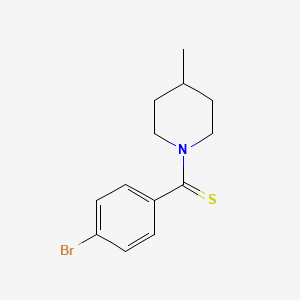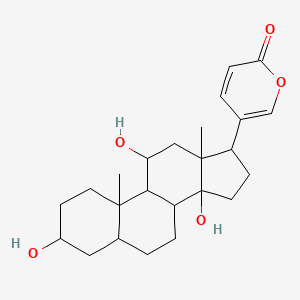![molecular formula C17H13BrN2O2S B12457885 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)
4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with an aminobenzoic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are achieved through controlled reaction conditions and the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
- 4-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
- 4-{[4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
Uniqueness
4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of the bromine atom, which can enhance its biological activity and reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C17H13BrN2O2S |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
4-[[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-15(11-2-6-13(18)7-3-11)20-17(23-10)19-14-8-4-12(5-9-14)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
XQBDVBODQQPSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)

![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide](/img/structure/B12457843.png)

![Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12457858.png)


![4-chloro-N-[(1E)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12457875.png)
